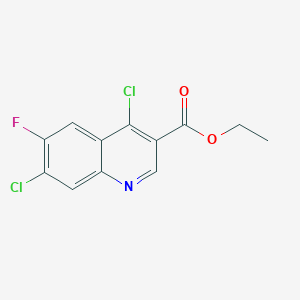

Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate

Description

Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate (CAS: 218457-57-9) is a halogenated quinoline derivative with the molecular formula C₁₂H₈Cl₂FNO₂ and a molecular weight of 288.10 g/mol . Structurally, it features a quinoline backbone substituted with chlorine atoms at positions 4 and 7, a fluorine atom at position 6, and an ethyl ester group at position 3. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, particularly in the development of antimicrobial agents and other bioactive molecules . Its halogenation pattern enhances electronic and steric properties, influencing reactivity and binding affinity in biological systems .

Propriétés

IUPAC Name |

ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FNO2/c1-2-18-12(17)7-5-16-10-4-8(13)9(15)3-6(10)11(7)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLWFGZACOOWFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate typically involves the reaction of 4,7-dichloro-6-fluoroquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to reflux and maintaining it for several hours to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow processes and the use of advanced catalytic systems to enhance yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Products include derivatives with different substituents on the quinoline ring.

Oxidation: Products include quinoline N-oxides.

Reduction: Products include reduced quinoline derivatives.

Hydrolysis: The major product is 4,7-dichloro-6-fluoroquinoline-3-carboxylic acid.

Applications De Recherche Scientifique

Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Quinoline derivatives are structurally versatile, with modifications at key positions dictating their physicochemical and biological properties. Below is a detailed comparison of Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate with analogous compounds:

Table 1: Structural and Functional Comparison of Halogenated Quinoline Carboxylates

Key Findings from Comparative Analysis

Chlorine at positions 4 and 7 provides strong electron-withdrawing effects, stabilizing the quinoline ring and facilitating nucleophilic substitution reactions .

Biological Activity: The nitro and 4-oxo groups in Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate () correlate with enhanced antimicrobial activity, as seen in fluoroquinolone drugs like ciprofloxacin . However, the target compound lacks these groups, suggesting divergent applications.

Steric and Solubility Considerations: The methylthio group in Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate introduces steric bulk and redox-sensitive functionality, which may limit metabolic stability compared to the target compound . The hydroxyl group in Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate improves aqueous solubility but reduces lipophilicity, affecting bioavailability .

Synthetic Utility: this compound is frequently discontinued in commercial catalogs (), highlighting challenges in large-scale production despite its utility as a versatile intermediate.

Activité Biologique

Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the reaction of appropriate chlorinated and fluorinated precursors followed by esterification processes. The synthesis conditions are crucial for optimizing yield and purity.

Biological Activity Overview

This compound exhibits several biological activities, primarily:

- Antimicrobial Activity : This compound has shown efficacy against various bacterial strains, particularly Gram-positive bacteria. For instance, studies indicate significant inhibition against Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) in the low microgram range .

- Anticancer Properties : The compound is investigated for its potential as an anticancer agent. It interacts with DNA topoisomerase II, an essential enzyme in DNA replication and repair pathways, leading to apoptosis in cancer cells.

The biological activity of this compound can be attributed to its ability to inhibit DNA topoisomerase II. This inhibition disrupts the normal function of the enzyme, leading to DNA damage and subsequent cell death. Additionally, the compound may interfere with other cellular processes through enzyme inhibition or interaction with cellular membranes.

Antimicrobial Studies

A study conducted on various derivatives of quinoline compounds demonstrated that this compound exhibited significant antibacterial activity. The following table summarizes the MIC values against selected bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.39 |

| Bacillus subtilis | 0.78 |

These results indicate that the compound is a potent antimicrobial agent with potential applications in treating bacterial infections .

Anticancer Activity

In vitro studies using human breast adenocarcinoma (MCF-7) cells revealed that this compound does not exhibit cytotoxicity at lower concentrations (0.001 to 1.0 µg/mL), suggesting a favorable safety profile for further development as an anticancer drug. The study involved assessing cell proliferation rates and apoptosis markers post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.